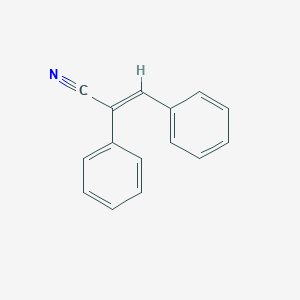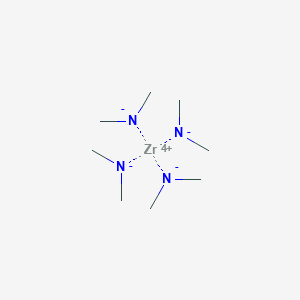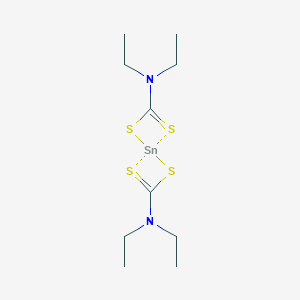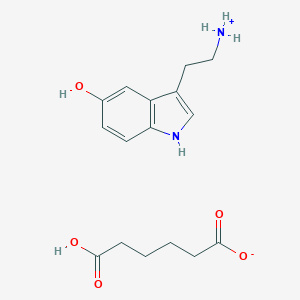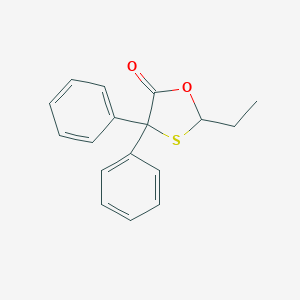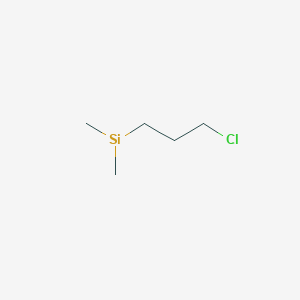
Silane, (3-chloropropyl)dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (3-chloropropyl)dimethyl-, is a compound of interest in the field of organosilicon chemistry due to its potential applications in various domains, including surface modification, drug synthesis, and as a precursor for other silane coupling agents. The synthesis and study of such compounds are crucial for expanding the utility of silicon-containing molecules in industrial and pharmaceutical contexts.
Synthesis Analysis
The synthesis of related multifunctional (chloromethyl)silanes has been demonstrated through coupling reactions between (chloromethyl)lithium and chlorosilanes . Similarly, chloropropthyl triethoxyl group silane, a related compound, has been synthesized using ethyl alcohol and γ-chloropropthyl trichloro silane, with a high yield of over 90% . These methods highlight the versatility and efficiency of synthesizing chloropropyl silanes for further applications.
Molecular Structure Analysis
The molecular structure of bis(chloromethyl)dimethyl silane has been investigated in the gas phase, revealing the presence of different conformations and providing detailed bond lengths and angles . Additionally, the molecular structures of various (dimethylamino)halogenosilanes have been studied, showing monomeric structures in the gas phase and providing insights into the conformational preferences around the silicon-nitrogen bonds .
Chemical Reactions Analysis
The reactivity of (dimethylamino)silanes with surface-hydrated silicon dioxide has been explored, indicating the formation of a dense grafted layer upon reaction, which is thermally stable and relatively volatile . Furthermore, the dehydrochlorination of trichloro(2,3-dichloropropyl)silane has been studied, leading to the formation of various chlorinated silanes . These reactions underscore the chemical versatility of chloropropyl silanes and their potential for surface modification and synthesis of other compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of silane, (3-chloropropyl)dimethyl-, and related compounds are influenced by their molecular structure and the presence of functional groups. For instance, the electron diffraction studies provide valuable information on the gas-phase geometry of these molecules, which is essential for understanding their reactivity and physical properties . The thermal stability and volatility of the silylating agents derived from these silanes are also notable, as they are critical factors for their practical applications .
科学的研究の応用
Surface Modification and Catalysis
Silane, particularly in the form of 3-(Chloropropyl)triethoxy-silane (CPTES), is extensively used for the surface modification of materials like rice husk silica to create catalysts. These modified surfaces exhibit enhanced physical and catalytic potentials, proving beneficial in various reactions (Adam, Appaturi, & Iqbal, 2012).
Wood Preservation and Enhancement
In the wood industry, organo-functional silanes, often combined with other silicon compounds, are applied to improve the dimensional stability, durability, and fire resistance of wood. This treatment significantly increases the wood's resistance to environmental factors, making silicon-treated wood suitable for outdoor use (Mai & Militz, 2004).
Dental Applications
In dentistry, silanes are crucial for bonding resin composites to silica-based or silica-coated indirect restorative materials. Surface pre-treatment methods, such as acid etching and tribo-chemical silica-coating, are employed before silanization to achieve durable bonding (Matinlinna, Lung, & Tsoi, 2018).
Nanotechnology and Material Science
Silane coupling agents are pivotal in nanotechnology and material science for modifying the surface of metal oxide nanoparticles to prevent aggregation and improve stability. These modifications are fundamental in applications ranging from catalysis and drug delivery to water treatment and polymer composites (Ahangaran & Navarchian, 2020).
Adhesion Improvement
Organosilanes serve as adhesion promoters in surface coatings, adhesives, and syntactic foams, enhancing bond strength between diverse materials. Their effectiveness as pretreatment primers on various substrates highlights their versatility in improving adhesion across a wide range of applications (Walker, 1991).
Biomedical Implants
In the biomedical field, silane-based coatings on metallic biomaterials are explored for their potential to improve biocorrosion resistance, protein adsorption, cell viability, and antimicrobial properties of implants. This research is crucial for developing more compatible and durable biomedical implants (Somasundaram, 2018).
Safety And Hazards
将来の方向性
特性
InChI |
InChI=1S/C5H12ClSi/c1-7(2)5-3-4-6/h3-5H2,1-2H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIMUNKNMFGPJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885013 |
Source


|
| Record name | Silane, (3-chloropropyl)dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, (3-chloropropyl)dimethyl- | |
CAS RN |
18157-31-8 |
Source


|
| Record name | Silane, (3-chloropropyl)dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018157318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, (3-chloropropyl)dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, (3-chloropropyl)dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

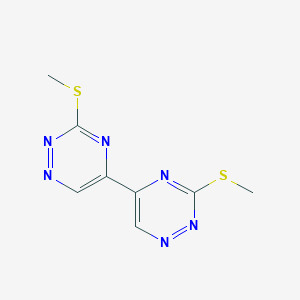
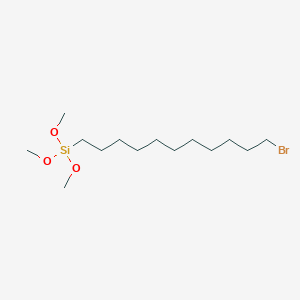
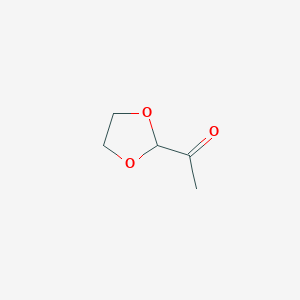
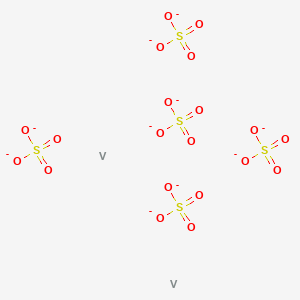
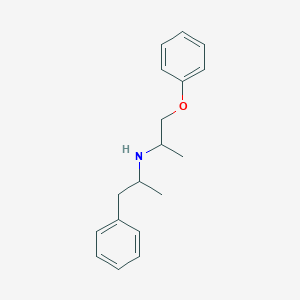
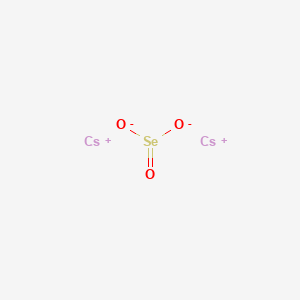


![2,7-Dimethylbenzo[b]thiophene](/img/structure/B103493.png)
